REACTION_SMILES
|
[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[H-:1].[Na+:2].[c:13]1([CH3:14])[cH:15][cH:16][c:17]([S:18]([O:19][CH2:23][C:24]([F:25])([F:26])[F:27])(=[O:20])=[O:21])[cH:22][cH:28]1.[s:3]1[c:4]([SH:12])[n:5][c:6]2[n:7][cH:8][cH:9][cH:10][c:11]12>>[s:3]1[c:4]([S:12][CH2:23][C:24]([F:25])([F:26])[F:27])[n:5][c:6]2[n:7][cH:8][cH:9][cH:10][c:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)OCC(F)(F)F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1nc2ncccc2s1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)CSc1nc2ncccc2s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |